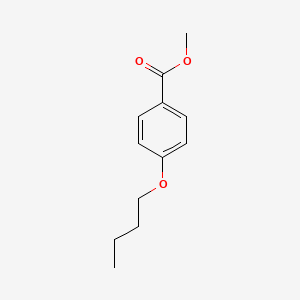

Methyl 4-butoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHCYTHGLBCWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401012 | |

| Record name | methyl 4-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4906-25-6 | |

| Record name | Benzoic acid, 4-butoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-butoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Butoxybenzoate: Chemical Properties and Structure

An Introduction to Methyl 4-Butoxybenzoate

This compound is an organic chemical compound that serves as an intermediate in various synthetic processes. A notable application of this compound is in the synthesis of quinazoline derivatives. Structurally, it is characterized by a benzene ring substituted with a methoxycarbonyl group and a butoxy group. The planarity of the molecule is a significant feature, with the torsion angles of the benzene–butoxy and benzene–methoxycarbonyl groups being close to 180°, indicating a nearly flat structure.

Chemical Structure and Molecular Formula

The molecular structure of this compound is key to its chemical behavior.

Molecular Formula: C₁₃H₁₈O₄

The structure consists of a central benzene ring. A butoxy group (-O-CH₂CH₂CH₂CH₃) and a methyl ester group (-COOCH₃) are attached to this ring at the para position (positions 1 and 4).

Below is a visualization of the chemical structure of a related compound, Methyl 4-butoxy-3-methoxybenzoate, which includes an additional methoxy group.

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 4-butoxybenzoate

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the precise characterization of molecular entities is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the spectroscopic signature of Methyl 4-butoxybenzoate. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a foundational understanding of its structural features, essential for its application in medicinal chemistry and materials science.

Introduction: The Significance of Spectroscopic Characterization

This compound, a benzoate ester, possesses a unique combination of an aromatic ring, an ester functional group, and a butyl ether chain. This combination of structural motifs makes it a molecule of interest in various research domains. Spectroscopic analysis serves as the cornerstone of its chemical identity, providing irrefutable evidence of its structure and purity. Understanding the nuances of its spectral data is not merely an academic exercise but a critical step in ensuring the reliability and reproducibility of experimental outcomes. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a comprehensive molecular profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can precisely map the connectivity of atoms within this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons of the butoxy and methyl ester groups resonate in the upfield region, with their chemical shifts and multiplicities providing clear evidence of their respective structures.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~6.90 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~4.02 | Triplet | 2H | -OCH₂- (butoxy) |

| ~3.85 | Singlet | 3H | -OCH₃ (ester) |

| ~1.78 | Multiplet | 2H | -OCH₂CH₂ - |

| ~1.50 | Multiplet | 2H | -CH₂CH₂ CH₃ |

| ~0.98 | Triplet | 3H | -CH₃ (butoxy) |

Causality Behind Experimental Observations: The downfield shift of the aromatic protons at positions 2 and 6 is attributed to the deshielding effect of the electron-withdrawing carbonyl group of the ester. Conversely, the protons at positions 3 and 5 are shifted upfield due to the electron-donating effect of the butoxy group. The triplet multiplicity of the terminal methyl group and the methylene group adjacent to the oxygen in the butoxy chain, along with the multiplet patterns of the other methylene groups, unequivocally confirms the linear butyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166.8 | C=O (Ester) |

| ~163.2 | C-4 (Aromatic) |

| ~131.6 | C-2, C-6 (Aromatic) |

| ~122.5 | C-1 (Aromatic) |

| ~114.1 | C-3, C-5 (Aromatic) |

| ~68.0 | -OC H₂- (butoxy) |

| ~51.7 | -OC H₃ (ester) |

| ~31.1 | -OCH₂C H₂- |

| ~19.2 | -CH₂C H₂CH₃ |

| ~13.8 | -C H₃ (butoxy) |

Expertise in Interpretation: The chemical shift of the carbonyl carbon is characteristic of an ester. The quaternary carbon attached to the butoxy group (C-4) is significantly downfield due to the deshielding effect of the oxygen atom. The remaining aromatic signals are assigned based on established substituent effects on benzene ring chemical shifts. The distinct signals for the four carbons of the butoxy group confirm its presence and structure.

Infrared (IR) Spectroscopy: Probing the Vibrational Signatures of Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong, Sharp | C=O stretch (ester) |

| ~1605, ~1510 | Medium | C=C stretch (aromatic) |

| ~1250, ~1100 | Strong | C-O stretch (ester and ether) |

Authoritative Grounding: The strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of both aromatic and aliphatic C-H stretching vibrations is also clearly observed. The strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1100 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester and ether linkages, respectively.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to elucidate its structure.

Expected Molecular Ion Peak: For this compound (C₁₂H₁₆O₃), the expected molecular ion peak [M]⁺ would be observed at m/z = 208.

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A prominent fragment at m/z = 177, corresponding to the loss of a methoxy radical.

-

Loss of the butoxy group (-OC₄H₉): A fragment at m/z = 135, resulting from the cleavage of the ether bond.

-

McLafferty Rearrangement: A potential rearrangement involving the butoxy chain could lead to a fragment at m/z = 152.

-

Formation of the benzoyl cation: A characteristic fragment at m/z = 121, corresponding to the 4-butoxybenzoyl cation.

Trustworthiness of Data: The combination of the molecular ion peak and the characteristic fragmentation pattern provides a high degree of confidence in the structural assignment of this compound.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and validated experimental protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Infrared Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).

Visualizing the Molecular Structure and Analytical Workflow

To aid in the conceptualization of the spectroscopic analysis, the following diagrams are provided.

Molecular Structure of this compound

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion: A Foundational Dataset for Future Research

The comprehensive spectroscopic data presented in this guide provides a robust and reliable reference for the identification and characterization of this compound. For researchers in drug development and related scientific fields, this information is invaluable for ensuring the quality control of starting materials, intermediates, and final products. The detailed analysis of the NMR, IR, and MS spectra offers a clear and unambiguous structural confirmation, laying a solid foundation for further investigation and application of this versatile molecule.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Physical Properties of Methyl 4-butoxybenzoate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physical properties of Methyl 4-butoxybenzoate, specifically its melting and boiling points. In the absence of readily available experimental data for this specific compound, this guide establishes a framework for its characterization. We present data from homologous compounds, discuss expected physicochemical trends, and provide detailed, field-proven protocols for the experimental determination of these critical parameters. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physical characteristics of aromatic esters for applications in synthesis, purification, and formulation.

Introduction: The Significance of Physical Properties in Research and Development

The melting and boiling points of a chemical compound are fundamental physical constants that provide invaluable insights into its identity, purity, and molecular structure. For drug development professionals and synthetic chemists, these properties are not merely data points; they are critical parameters that govern process design, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs).

-

Melting Point: The temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is a strong indicator of high purity, while a depressed and broad melting range typically signifies the presence of impurities.[1] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

-

Boiling Point: The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to vaporization.[2] The boiling point is a crucial parameter for purification techniques such as distillation and for understanding a compound's volatility, which has implications for handling, storage, and safety.

This guide focuses on this compound, an aromatic ester with potential applications in various fields of chemical synthesis. A thorough understanding of its physical properties is the first step toward its effective utilization.

Physical Properties of this compound: Data and Estimation

As of the latest literature review, specific experimental data for the melting and boiling points of this compound are not extensively reported in common chemical databases. However, we can infer a reasonable estimation of these properties by analyzing the trend within its homologous series, the methyl 4-alkoxybenzoates.

Analysis of Homologous Series

In a homologous series, where the chemical structure is incrementally changed (in this case, by lengthening the alkoxy chain), physical properties like the boiling point tend to follow a predictable trend. As the length of the alkyl chain increases, the molecular weight and the surface area of the molecule also increase. This leads to stronger van der Waals intermolecular forces, which require more energy to overcome, resulting in a higher boiling point.[3]

The melting point, however, is influenced not only by the strength of intermolecular forces but also by the efficiency of crystal lattice packing. This can lead to less predictable trends, as the symmetry and shape of the molecule play a significant role.[4]

Data for Methyl 4-alkoxybenzoate Analogs

The table below summarizes the available experimental data for the lower-chain homologs of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | -12 | 199 |

| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 48 - 51 | 244 - 245 |

| Methyl 4-ethoxybenzoate | C₁₀H₁₂O₃ | 180.20 | 36 - 38 | 215 - 216 |

| This compound (Estimated) | C₁₂H₁₆O₃ | 208.25 | (See Discussion) | > 250 (Estimated) |

Data sourced from various chemical suppliers and databases.[5][6][7][8][9]

Discussion and Estimation for this compound:

-

Boiling Point Estimation: Based on the clear upward trend in boiling points from Methyl 4-methoxybenzoate to Methyl 4-ethoxybenzoate, it is reasonable to predict that the boiling point of this compound will be significantly higher, likely exceeding 250 °C at atmospheric pressure. The addition of two extra methylene groups in the butyl chain compared to the ethyl chain will substantially increase the molecular weight and surface area, leading to stronger London dispersion forces.

-

Melting Point Estimation: The melting point trend is less straightforward. The melting point of Methyl 4-ethoxybenzoate (36-38 °C) is lower than that of Methyl 4-methoxybenzoate (48-51 °C).[5][6][7] This can be attributed to the longer, more flexible ethyl group disrupting the crystal lattice packing compared to the smaller methyl group. The longer butyl chain in this compound could lead to either a further decrease in melting point due to packing disruption or an increase if the longer chain allows for more ordered packing arrangements. Experimental determination is necessary to ascertain the actual melting point.

Experimental Determination of Physical Properties

For a compound where literature data is unavailable, direct experimental measurement is the definitive method for characterization. The following protocols are standard, self-validating procedures for determining the melting and boiling points of a novel or uncharacterized organic compound like this compound.

Protocol for Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[1]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Approximate Melting Point Determination: The apparatus is heated rapidly to obtain a rough estimate of the melting point.

-

Accurate Melting Point Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp melting range of 0.5-1 °C.[1]

Causality and Self-Validation:

-

Slow Heating Rate: A slow heating rate is crucial to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading.

-

Purity Indication: A broad melting range (> 2 °C) is a strong indication of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid. This inherent feature makes the protocol self-validating for purity assessment.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Protocol for Boiling Point Determination

For small quantities of a liquid, the micro boiling point or Siwoloboff method is a highly effective technique.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount (0.5-1 mL) of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A melting point capillary tube is sealed at one end. The open end is then placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., a Thiele tube with mineral oil or a metal block heater). The liquid level in the test tube should be below the level of the heating medium.

-

Heating and Observation: The bath is heated slowly. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Cooling and Recording: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.[5] This is the point where the external pressure equals the vapor pressure of the liquid.

Causality and Self-Validation:

-

Inverted Capillary: The inverted capillary traps the vapor of the substance. The continuous stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure.

-

Equilibrium Point: The precise moment the liquid re-enters the capillary on cooling signifies the equilibrium point where the vapor pressure of the substance equals the atmospheric pressure. This provides a sharp and reproducible endpoint for the measurement.

Workflow for Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

References

-

University of Alberta. (n.d.). Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

-

PubChem. (n.d.). Methyl anisate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 3-methyl-4-propoxybenzoate CAS#: 857370-66-2 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Methyl 4-ethoxybenzoate CAS#: 23676-08-6 [amp.chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) [hmdb.ca]

- 7. Methyl 4-methoxybenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 4-Butoxybenzoate as a Versatile Precursor in the Synthesis of Calamitic Liquid Crystals

Abstract

This technical guide provides an in-depth exploration of Methyl 4-butoxybenzoate's function as a pivotal precursor in the synthesis of thermotropic liquid crystals. While not mesogenic itself, its molecular framework, comprising a rigid aromatic core and a flexible alkoxy chain, makes it an ideal and cost-effective starting material for elaboration into advanced liquid crystalline materials. We will dissect the strategic conversion of this compound into the synthetically crucial intermediate, 4-Butoxybenzoic acid, and subsequently detail the synthesis of a representative calamitic (rod-shaped) liquid crystal. This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols for synthesis and characterization, and offers a practical framework for researchers in materials science and drug development.

Introduction: The Precursor Philosophy in Liquid Crystal Design

The architecture of a liquid crystal molecule is a delicate balance between two opposing structural features: a rigid, anisotropic core that promotes long-range orientational order and flexible terminal groups that impart fluidity.[1] The 4-alkoxybenzoic acid scaffold is a classic and highly effective core unit for designing calamitic liquid crystals, which are fundamental to display technologies and advanced optical materials.[2]

This compound serves as an excellent and stable starting point for accessing this scaffold. The methyl ester group provides a non-reactive protecting group for the carboxylic acid, allowing for other modifications if needed, but more importantly, it offers a readily available and purifiable solid that can be efficiently converted to the more reactive carboxylic acid intermediate. The butoxy chain is a common choice for the flexible tail, as its length is sufficient to lower the melting point and encourage the formation of nematic or smectic mesophases without being excessively long, which can lead to more complex and often less desirable phase behavior.[3]

This guide will follow a logical and field-proven synthetic pathway:

-

Activation: Hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid. This is a critical step as the carboxyl group is the primary functional handle for subsequent coupling reactions.

-

Elaboration: Coupling of the activated carboxylic acid with another molecular fragment to form a larger, anisotropic molecule (a mesogen). We will use the formation of a Schiff base as a representative example.

-

Characterization: Analysis of the final product to confirm its chemical identity and, crucially, to identify and characterize its liquid crystalline phases and transition temperatures.

The Starting Point: Physicochemical Profile of this compound

Understanding the properties of the precursor is fundamental to its effective use. This compound is a stable, crystalline solid at room temperature, making it easy to handle, weigh, and store.

| Property | Value | Source |

| CAS Number | 5344-33-2 | |

| Molecular Formula | C₁₁H₁₄O₃ | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Appearance | White crystalline solid | |

| Melting Point | Data not consistently available; expected to be a low-melting solid. | |

| Boiling Point | ~285-287 °C (Predicted) | |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Methanol). |

The key structural features are the rigid phenyl ring, which will form the central part of the liquid crystal core, and the flexible butoxy chain (-O(CH₂)₃CH₃), which will act as one of the terminal flexible tails in the final mesogen.

The Gateway Reaction: Hydrolysis to 4-Butoxybenzoic Acid

Causality: The methyl ester of this compound is relatively unreactive. To construct a larger mesogen, we must convert it into a functional group amenable to coupling reactions like esterification or amidation. Saponification, the base-catalyzed hydrolysis of the ester to a carboxylate salt, followed by acidic workup to yield the carboxylic acid, is the most direct and efficient method. This transforms the stable precursor into the versatile intermediate, 4-Butoxybenzoic acid.[5]

Experimental Protocol: Synthesis of 4-Butoxybenzoic Acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (51.5 mmol) of this compound in 100 mL of methanol.

-

Base Addition: Separately, prepare a solution of 4.0 g (100 mmol, ~2 equivalents) of sodium hydroxide (NaOH) in 25 mL of deionized water. Add the NaOH solution to the flask.

-

Saponification: Heat the reaction mixture to reflux and maintain for 4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.

-

Acidification: Add 100 mL of water to the resulting residue and stir until all the sodium salt has dissolved. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring, until the pH of the solution is approximately 2. A voluminous white precipitate will form.[6]

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the purified 4-Butoxybenzoic acid in a vacuum oven at 60 °C to a constant weight. The expected product is a white crystalline solid with a melting point of 147-149 °C.[4]

Building the Mesogen: Synthesis of a Schiff Base Liquid Crystal

Causality: With the activated 4-Butoxybenzoic acid in hand, we can now build a larger, more anisotropic molecule. A classic strategy is to form an imine (Schiff base) linkage, which maintains the linearity and rigidity of the molecular core.[7] Here, we will synthesize the well-characterized liquid crystal N-(4-butoxybenzylidene)-4-octylaniline (BBOA) by condensing 4-butoxybenzaldehyde with 4-octylaniline. The first step, however, is the synthesis of the aldehyde from our carboxylic acid, which typically proceeds via reduction to an alcohol followed by oxidation. For simplicity in this guide, we will represent the condensation step, assuming the aldehyde is available or synthesized separately.

Experimental Protocol: Synthesis of N-(4-butoxybenzylidene)-4-octylaniline (BBOA)

(Note: This protocol starts from 4-butoxybenzaldehyde, which can be synthesized from 4-butoxybenzoic acid via a two-step reduction/oxidation process.)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (28.0 mmol) of 4-butoxybenzaldehyde and 6.15 g (30.0 mmol) of 4-octylaniline in 50 mL of absolute ethanol.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution to catalyze the condensation reaction.[8]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.[8] Monitor the reaction by TLC.

-

Isolation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate as a pale yellow or white solid.

-

Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Drying: Filter the purified crystals and dry them in a vacuum oven at a low temperature (e.g., 40 °C) to avoid melting the product.

Verification and Analysis: Characterization of the Liquid Crystal

Once synthesized, the product must be characterized to confirm its identity and, most importantly, to determine its liquid crystalline properties. The two primary techniques for this are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[9][10]

Protocol 5.1: Polarized Optical Microscopy (POM)

Principle: POM is a foundational technique that uses polarized light to visualize the anisotropic nature of liquid crystals. Isotropic liquids appear black under crossed polarizers, whereas the birefringent nature of liquid crystal phases results in unique, colorful textures that are diagnostic for specific mesophases (e.g., nematic, smectic).[11][12]

-

Sample Preparation: Place a very small amount (a few crystals) of the purified BBOA onto a clean glass microscope slide.

-

Heating: Place the slide on a calibrated hot stage attached to the polarizing microscope. Gently place a coverslip over the sample.

-

Observation (Heating Cycle): Heat the sample slowly (e.g., 10 °C/min). Observe the sample through the crossed polarizers. Note the temperature at which the solid melts into a textured, fluid phase (Crystal-to-LC transition). Continue heating until the texture vanishes and the field of view becomes completely dark. This is the clearing point, or the transition to the isotropic liquid phase (LC-to-Isotropic transition).

-

Observation (Cooling Cycle): Cool the sample slowly from the isotropic phase. Note the temperature at which droplets of the liquid crystal phase appear (the clearing point on cooling). Observe the texture that forms, which is often more well-defined on cooling. For a nematic phase, a "Schlieren" or "marbled" texture is expected.

-

Data Recording: Record all transition temperatures and capture images of the characteristic textures observed for each phase.

Protocol 5.2: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[13] Phase transitions, such as melting or clearing, are associated with a change in enthalpy (ΔH), which appears as a peak on the DSC thermogram. This provides precise, quantitative data on transition temperatures and their associated energetics.[14]

-

Sample Preparation: Accurately weigh approximately 3-5 mg of the purified BBOA into a small aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument to perform a heat-cool-heat cycle at a controlled rate, typically 10 °C/min. The temperature range should bracket the transitions observed by POM (e.g., 25 °C to 100 °C).

-

Data Acquisition: Run the thermal program. The instrument will record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram.

-

Endothermic peaks on the heating scan correspond to transitions like melting (crystal to nematic) and clearing (nematic to isotropic).

-

Exothermic peaks on the cooling scan correspond to the reverse transitions.

-

The onset temperature of the peak is typically reported as the transition temperature (T).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Expected Results for BBOA: The synthesized BBOA should exhibit a nematic liquid crystal phase. The literature values for its phase transitions are approximately:

-

Crystal to Nematic (T_m): ~49 °C

-

Nematic to Isotropic (T_i or Clearing Point): ~78 °C

Conclusion

This compound stands as a testament to the "precursor philosophy" in materials synthesis. Its stable, non-mesogenic nature belies its strategic importance as a readily available and economical entry point into the world of 4-alkoxybenzoic acid-based liquid crystals. Through a straightforward and high-yielding hydrolysis reaction, it is transformed into a versatile building block, 4-butoxybenzoic acid, which can be elaborated into a vast array of mesogenic structures through robust coupling chemistries like esterification and imine formation. The protocols and workflows detailed in this guide provide a validated and logical pathway from this simple precursor to a fully characterized liquid crystalline material, empowering researchers to design and synthesize novel materials for a new generation of optical and responsive technologies.

References

-

National Institute of Standards and Technology. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2014). CN103588638A - Method for synthetizing 4-(benzene butoxy) benzoic acid.

-

Ha, S.-T., et al. (n.d.). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

-

Clark University. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]

-

Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. Retrieved from [Link]

-

Spectroscopy Online. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved from [Link]

-

Gahlot, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101178. Retrieved from [Link]

-

Wolska, J., et al. (2020). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Molecules, 25(23), 5553. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Retrieved from [Link]

-

Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

ACS Publications. (n.d.). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Retrieved from [Link]

-

Patel, H. R., & Vora, R. A. (2022). Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Molecular Structure, 1257, 132598. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. Retrieved from [Link]

-

Linseis. (n.d.). Phase change analysis with DSC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

-

Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-methoxybenzoate. Retrieved from [Link]

-

Rev.Adv. Mater. Sci. (2016). Characterization of Liquid Crystals. Retrieved from [Link]

-

Science Alert. (n.d.). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluyl-o-benzoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Butoxybenzoic acid [webbook.nist.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. CN103588638A - Method for synthetizing 4-(benzene butoxy) benzoic acid - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. sciensage.info [sciensage.info]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. linseis.com [linseis.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Thermal Properties of Methyl 4-butoxybenzoate using Differential Scanning Calorimetry (DSC)

Preamble: The Rationale for Thermal Characterization in Pharmaceutical Development

In the landscape of modern drug development, the physical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q6A guidelines, mandate a thorough understanding of the physicochemical characteristics of new drug substances.[1][2][3][4][5] These characteristics, which include solid-state properties like polymorphism, are not merely academic curiosities; they directly influence the stability, bioavailability, and manufacturability of the final drug product. Methyl 4-butoxybenzoate, as an intermediate in the synthesis of complex molecules like quinazoline derivatives, is a prime example of a compound where such characterization is critical.[6][7] This guide provides a comprehensive overview of the use of Differential Scanning Calorimetry (DSC) to elucidate the thermal properties of this compound, offering both theoretical insights and practical, field-proven methodologies.

The Subject Compound: this compound

This compound belongs to the family of benzoate esters, a class of compounds widely used as intermediates in the pharmaceutical and fine chemical industries.[4][8] Its molecular structure, featuring a benzene ring substituted with a methoxycarbonyl group and a butoxy group, predisposes it to exhibit interesting thermal behaviors, including the potential for liquid crystalline phases and polymorphism. Understanding these thermal transitions is crucial for controlling its synthesis, purification, and storage, ensuring the desired solid form is consistently produced.

The Analytical Technique: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][8][9] As the sample and reference are subjected to a controlled temperature program, any physical or chemical transition in the sample that involves an exchange of heat (enthalpy) is detected. This allows for the precise determination of transition temperatures and the associated enthalpy changes.

Core Principles of DSC:

-

Endothermic Events: Transitions that absorb heat, such as melting, boiling, and most glass transitions, result in an endothermic peak or step in the DSC thermogram.

-

Exothermic Events: Transitions that release heat, such as crystallization and some chemical reactions, result in an exothermic peak.

For a compound like this compound, DSC can reveal a wealth of information, including:

-

Melting point and enthalpy of fusion

-

Crystallization temperature and enthalpy

-

Glass transition temperature

-

The presence of multiple crystalline forms (polymorphs)

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating best practices and adherence to standards such as ASTM E967 for temperature calibration.[10][11][12][13]

Instrument Calibration and Verification

Causality: The accuracy of DSC data is fundamentally dependent on the precise calibration of the instrument's temperature and enthalpy signals. Calibration with certified reference materials ensures that the measured transition temperatures and enthalpies are traceable to international standards.[14]

Procedure:

-

Temperature Calibration: Calibrate the DSC instrument using indium as a reference material (melting point: 156.6 °C) according to ASTM E967.[10][11][12][13]

-

Enthalpy Calibration: Calibrate the enthalpy response using the known enthalpy of fusion of indium (28.45 J/g).

-

Verification: After calibration, run an indium standard as a sample to verify that the measured melting point and enthalpy of fusion are within the acceptable limits of the certified values.

Sample Preparation

Causality: Proper sample preparation is critical to obtaining high-quality, reproducible DSC data. The sample mass and encapsulation method can significantly impact the results.

Procedure:

-

Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to volatilization during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as the reference.

DSC Measurement

Causality: The chosen heating and cooling rates can influence the observed thermal events. A moderate heating rate is typically used to balance resolution and sensitivity. Including a heating-cooling-heating cycle is crucial for observing the full range of thermal behaviors, including melt, crystallization, and the thermal history of the sample.

Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a reproducible atmosphere and prevent oxidative degradation.

-

Equilibrate the sample at a temperature well below any expected transitions (e.g., 0 °C).

-

First Heating Scan: Heat the sample from 0 °C to 200 °C at a rate of 10 °C/min. This scan reveals the thermal properties of the as-received material.

-

Cooling Scan: Cool the sample from 200 °C to 0 °C at a rate of 10 °C/min. This scan provides information on the crystallization behavior of the material from the melt.

-

Second Heating Scan: Heat the sample from 0 °C to 200 °C at a rate of 10 °C/min. This scan reveals the thermal properties of the material after its thermal history has been normalized by the preceding cooling step.

Experimental Workflow Diagram

Caption: Workflow for DSC analysis of this compound.

Data Interpretation: Unveiling the Thermal Fingerprint

The DSC thermogram provides a "thermal fingerprint" of the material. Below is an illustrative example of how to interpret the data for a compound like this compound, which may exhibit polymorphism.

Illustrative DSC Thermogram Analysis

-

First Heating Scan: An endothermic peak is observed, which corresponds to the melting of the initial crystalline form of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

Cooling Scan: An exothermic peak is observed, which represents the crystallization of the sample from the molten state. The temperature and enthalpy of crystallization are determined from this peak.

-

Second Heating Scan: Another endothermic peak is observed. If the melting point and enthalpy of fusion in the second heating scan are different from the first, it is strong evidence of polymorphism. The first heating scan represents the initial crystalline form, while the second heating scan represents the form that crystallizes from the melt under the specific cooling conditions of the experiment.

Quantitative Data Summary

The following table summarizes the type of quantitative data that would be extracted from the DSC analysis.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| First Heating | |||

| Melting | Tonset,m1 | Tpeak,m1 | ΔHm1 |

| Cooling | |||

| Crystallization | Tonset,c | Tpeak,c | ΔHc |

| Second Heating | |||

| Melting | Tonset,m2 | Tpeak,m2 | ΔHm2 |

The Significance of Polymorphism

The existence of multiple crystalline forms, or polymorphs, is a critical consideration in drug development.[12] Different polymorphs of the same compound can have different physical properties, including:

-

Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.

-

Stability: One polymorph may be more stable than another under certain storage conditions.

-

Mechanical Properties: This can affect the processability of the material during manufacturing (e.g., tableting).

The DSC analysis described above is a primary screening tool for detecting polymorphism. If different melting behaviors are observed between the first and second heating scans, it indicates that the material can exist in at least two different solid forms.

Authoritative Grounding and Advanced Insights

The methodologies and interpretations presented here are grounded in established scientific principles and industry best practices. The potential for benzoate esters to form liquid crystalline phases adds another layer of complexity and interest to their thermal analysis.[11] Liquid crystal transitions are also readily detectable by DSC and appear as distinct endothermic or exothermic events.

Logical Relationship Diagram

Caption: Logical flow from analysis to implications in drug development.

Conclusion

The thermal characterization of pharmaceutical intermediates like this compound using DSC is a non-negotiable aspect of robust drug development. This guide has provided a detailed, scientifically-grounded framework for conducting and interpreting these crucial experiments. By understanding the thermal fingerprint of a compound, researchers and drug development professionals can make informed decisions that lead to safer, more effective, and more consistent pharmaceutical products.

References

-

ASTM E967-18, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2018,

-

ICH Q6A, Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1999, [Link]

-

Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1589. [Link]

-

Caira, M. R. (1998). Crystalline polymorphism of organic compounds. In Topics in current chemistry (pp. 163-208). Springer, Berlin, Heidelberg. [Link]

-

Verevkin, S. P., Emel’yanenko, V. N., Nagrimanov, R. N., & Zherikova, K. V. (2023). Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. Journal of Chemical & Engineering Data, 68(9), 2415-2426. [Link]

-

European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

-

NETZSCH Analyzing & Testing. Liquid Crystal Transitions. [Link]

-

Bernstein, J. (2002). Polymorphism in molecular crystals. Oxford University Press. [Link]

-

U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Li, Y., et al. (2009). Methyl 4-but-oxy-3-methoxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o434. [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

-

ResearchGate. (2009). Methyl 4-butoxy-3-methoxybenzoate. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 4-but-oxy-3-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly | 58 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. mdpi.com [mdpi.com]

The Strategic Synthesis of Quinazoline Derivatives from Methyl 4-Butoxybenzoate: A Technical Guide for Drug Development Professionals

Foreword: The Quinazoline Scaffold as a Cornerstone in Modern Therapeutics

The quinazoline ring system stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and profound biological activity.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] This guide provides an in-depth technical exploration of a strategic synthetic pathway to novel quinazoline derivatives, commencing with the readily accessible intermediate, methyl 4-butoxybenzoate. We will dissect the causal logic behind each experimental step, offering field-proven insights to empower researchers in the synthesis of innovative and impactful therapeutic agents.

Retrosynthetic Analysis: A Logic-Driven Approach to Quinazoline Synthesis

Our synthetic strategy is predicated on the well-established Niementowski quinazolinone synthesis, which classically involves the condensation of an anthranilic acid derivative with an amide.[5][6] Therefore, our primary objective is the efficient conversion of this compound into a suitable anthranilic acid precursor, namely 2-amino-5-butoxybenzoic acid. The proposed synthetic sequence is outlined below:

Caption: Retrosynthetic pathway from the target quinazolinone to the starting material.

Synthesis of the Key Intermediate: 2-Amino-5-butoxybenzoic Acid

The successful synthesis of our target quinazolines hinges on the efficient preparation of the key intermediate, 2-amino-5-butoxybenzoic acid. This is achieved through a robust, multi-step process commencing with the hydrolysis of this compound.

Step 1: Hydrolysis of this compound to 4-Butoxybenzoic Acid

The initial step involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a fundamental and high-yielding transformation.

Protocol:

-

To a solution of this compound in a suitable solvent such as methanol or ethanol, add an aqueous solution of a strong base, for instance, sodium hydroxide or potassium hydroxide.[1]

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to afford 4-butoxybenzoic acid.

Step 2: Nitration of 4-Butoxybenzoic Acid

The introduction of a nitro group ortho to the amino precursor is a critical step. The butoxy group, being an ortho-para director, will primarily direct the incoming nitro group to the position ortho to it.

Protocol:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 4-butoxybenzoic acid to a cold mixture of concentrated sulfuric acid and nitric acid.[7]

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to yield 5-butoxy-2-nitrobenzoic acid.

Step 3: Reduction of 5-Butoxy-2-nitrobenzoic Acid

The final step in the synthesis of our key intermediate is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.

Protocol:

-

Dissolve 5-butoxy-2-nitrobenzoic acid in a suitable solvent, such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder in the presence of a catalytic amount of acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate and, if necessary, adjust the pH to precipitate the 2-amino-5-butoxybenzoic acid.

-

Collect the product by filtration and dry.

Construction of the Quinazolinone Core: The Niementowski Reaction

With the key intermediate, 2-amino-5-butoxybenzoic acid, in hand, we can now proceed to the construction of the quinazolinone ring system using the versatile Niementowski reaction.[6][8] This reaction involves the condensation of our anthranilic acid derivative with an appropriate amide.

Synthesis of 2-Acylamino-5-butoxybenzoic Acid

The first stage of the Niementowski reaction is the acylation of the amino group.

Protocol:

-

To a solution of 2-amino-5-butoxybenzoic acid in a suitable solvent like pyridine or dioxane, add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride).

-

Stir the reaction mixture at room temperature or with gentle heating until the acylation is complete.

-

The intermediate 2-acylamino-5-butoxybenzoic acid can be isolated or used directly in the next step.

Cyclization to the Quinazolinone Derivative

The final step is the cyclodehydration of the N-acylanthranilic acid to form the quinazolinone ring.

Protocol:

-

Heat the 2-acylamino-5-butoxybenzoic acid, either isolated or in the reaction mixture from the previous step, at a high temperature (typically 130-150°C).[5] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[2]

-

The cyclization proceeds with the elimination of water.

-

After cooling, the crude quinazolinone can be purified by recrystallization from a suitable solvent.

Caption: Overall synthetic workflow from this compound to the quinazolinone derivative.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | This compound | 4-Butoxybenzoic Acid | NaOH, H₂O/MeOH | >95% |

| 2 | 4-Butoxybenzoic Acid | 5-Butoxy-2-nitrobenzoic Acid | HNO₃, H₂SO₄ | 80-90% |

| 3 | 5-Butoxy-2-nitrobenzoic Acid | 2-Amino-5-butoxybenzoic Acid | Fe/AcOH or H₂/Pd-C | 85-95% |

| 4 & 5 | 2-Amino-5-butoxybenzoic Acid | Quinazolinone Derivative | Acylating Agent, Heat | 70-90% |

Mechanistic Insights and Rationale for Synthesis

The quinazoline scaffold is a well-known inhibitor of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Many clinically approved anticancer drugs, such as gefitinib and erlotinib, feature a substituted quinazoline core. The rationale for synthesizing novel butoxy-substituted quinazolines lies in exploring the structure-activity relationship (SAR) of the 4-position of the quinazoline ring. The butoxy group can potentially enhance lipophilicity, thereby improving cell membrane permeability and pharmacokinetic properties.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion: A Versatile Platform for Future Drug Discovery

The synthetic route detailed in this guide, starting from the readily available this compound, provides a robust and adaptable platform for the generation of a diverse library of novel quinazoline derivatives. By leveraging established and reliable chemical transformations, researchers can efficiently access these high-value scaffolds. The potential for these new chemical entities to modulate key biological pathways, such as the EGFR signaling cascade, underscores the importance of continued exploration in this area. This guide serves as a foundational resource for scientists and drug development professionals dedicated to advancing the field of medicinal chemistry and discovering the next generation of targeted therapeutics.

References

- CN105693508A - Method for synthesizing 4-(4-phenylbutoxy)

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: [Link])

-

Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid - PrepChem.com. (URL: [Link])

-

Niementowski quinazoline synthesis - Wikipedia. (URL: [Link])

-

Niementowski synthesis of quinazolinones[9]. - ResearchGate. (URL: [Link])

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. (URL: [Link])

- CN103588638A - Method for synthetizing 4-(benzene butoxy)

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (URL: [Link])

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: Not available)

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (URL: [Link])

-

The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl) - Beilstein Journals. (URL: [Link])

-

Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed. (URL: [Link])

-

4-Nitrobenzoic acid - Wikipedia. (URL: [Link])

- Novel quinazoline derivatives: key pharmacological activities.. (URL: Not available)

-

p-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem. (URL: [Link])

-

2-Amino-5-nitrobenzoic acid - PMC. (URL: [Link])

-

Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. (URL: [Link])

-

4-Butoxybenzoic acid - the NIST WebBook. (URL: [Link])

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P

- US4431840A - Process for preparing 2-benzoylbenzoic acids - Google P

-

(PDF) 2-Amino-5-nitrobenzoic acid - ResearchGate. (URL: [Link])

-

Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed. (URL: [Link])

-

(PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters - ResearchGate. (URL: [Link])

-

Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (URL: [Link])

Sources

- 1. CN103588638A - Method for synthetizing 4-(benzene butoxy) benzoic acid - Google Patents [patents.google.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. generis-publishing.com [generis-publishing.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Butoxybenzoic Acid via Williamson Ether Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of 4-butoxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and liquid crystals. The protocol herein leverages the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary purification and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for the formation of both symmetrical and asymmetrical ethers.[2] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[2][3][4] The synthesis of 4-butoxybenzoic acid from 4-hydroxybenzoic acid and a butyl halide exemplifies a classic application of this reaction, where a phenoxide ion acts as the nucleophile.

Mechanistic Insight: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This concerted process involves the backside attack of the nucleophile on the carbon atom bearing the leaving group.[1][3] In the context of synthesizing 4-butoxybenzoic acid, the reaction unfolds in two key stages:

-

Deprotonation: A strong base, such as sodium hydroxide (NaOH), deprotonates the hydroxyl group of 4-hydroxybenzoic acid. This step is crucial as it generates the more nucleophilic phenoxide ion. The acidity of the phenolic proton allows for the use of a moderately strong base.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as the nucleophile, attacking the primary carbon of the butyl halide (e.g., 1-bromobutane). The halide ion is simultaneously displaced as the leaving group, forming the C-O ether linkage.

For this SN2 reaction to be efficient, the alkyl halide should ideally be primary, as is the case with 1-bromobutane.[1][2] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway, which would reduce the yield of the desired ether product.[1][4]

Caption: Reaction workflow for the synthesis of 4-butoxybenzoic acid.

Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure a high probability of success.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-Hydroxybenzoic acid | Round-bottom flask (250 mL) |

| 1-Bromobutane | Reflux condenser |

| Sodium hydroxide (NaOH) | Heating mantle with magnetic stirrer |

| Ethanol | Magnetic stir bar |

| Diethyl ether | Separatory funnel |

| Hydrochloric acid (HCl), 36% | Beakers and Erlenmeyer flasks |

| Deionized water | Hirsch funnel and vacuum flask |

| Anhydrous sodium sulfate | pH paper |

| Thin-layer chromatography (TLC) plates | |

| Melting point apparatus | |

| IR and NMR spectrometers |

Safety Precautions

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[5][6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[7][8][9] Handle solid NaOH and its solutions in a well-ventilated fume hood.[5]

-

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood and keep away from ignition sources.

-

Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Respiratory irritant. Use with appropriate PPE in a fume hood.

-

Ethanol and Diethyl Ether: Highly flammable. Ensure no open flames or spark sources are present during their use.

Step-by-Step Synthesis Procedure

This protocol is adapted from established literature procedures.[10]

-

Reactant Preparation: In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (10.60 g) in a minimal amount of deionized water. Once dissolved, add ethanol (60 mL) to the flask.

-

Addition of Phenol: To the stirred solution, add 4-hydroxybenzoic acid (15.0 g, 0.11 mol). Stir the mixture at room temperature until the 4-hydroxybenzoic acid is completely dissolved, forming the sodium phenoxide in situ.

-

Alkylation: While stirring, add 1-bromobutane (22.6 g, 0.165 mol) dropwise to the reaction mixture at room temperature. The molar excess of the alkylating agent helps to drive the reaction to completion.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[10] Continue to reflux the mixture overnight. The reaction temperature should be maintained at the boiling point of the solvent (ethanol, ~78 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Work-up - Aqueous Extraction: Add an equal volume of water to the residue in the flask. Heat the mixture to boiling to ensure all salts are dissolved.[10] Cool the solution and transfer it to a separatory funnel. Wash the aqueous solution with diethyl ether to remove any unreacted 1-bromobutane and other non-polar impurities. Discard the ether layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with 36% hydrochloric acid until the pH is strongly acidic (pH ~1-2), which will precipitate the 4-butoxybenzoic acid as a white solid.[10] The carboxylic acid is insoluble in the acidic aqueous solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Hirsch funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts.[10]

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity 4-butoxybenzoic acid.[11][12]

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 4-butoxybenzoic acid.[10]

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the 4-butoxybenzoic acid will decrease, leading to the formation of crystals. The slow cooling process is essential for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any remaining solvent.

Caption: Step-by-step experimental workflow for the synthesis of 4-butoxybenzoic acid.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 4-butoxybenzoic acid.

Physical Properties

| Property | Expected Value |

| Appearance | Colorless/White Crystalline Solid |

| Molecular Formula | C₁₁H₁₄O₃[13][14] |

| Molecular Weight | 194.23 g/mol [14] |

| Melting Point | 147-149 °C[14] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the protons of the butyl group and the aromatic ring. Expected chemical shifts (δ) are approximately:

-

A triplet around 0.9 ppm (CH₃)

-

A sextet around 1.4 ppm (CH₂CH₃)

-

A quintet around 1.7 ppm (OCH₂CH₂)

-

A triplet around 4.0 ppm (OCH₂)

-

A doublet around 6.9 ppm (aromatic protons ortho to the butoxy group)

-

A doublet around 8.0 ppm (aromatic protons ortho to the carboxylic acid group)

-

A broad singlet for the carboxylic acid proton (>10 ppm)

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display key functional group absorptions:

-

A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹

-

A sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹

-

C-O stretching vibrations for the ether and carboxylic acid around 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹

-

Discussion and Troubleshooting

-

Low Yield: If the yield is lower than expected (typically 50-95% in laboratory syntheses[2][3]), consider the following:

-

Incomplete Reaction: Ensure the reflux time was sufficient. Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Competing Elimination: While less likely with a primary alkyl halide, ensure the reaction temperature did not significantly exceed the boiling point of the solvent.

-

Losses during Work-up: Be careful during extractions and transfers to minimize mechanical losses. Ensure the pH is sufficiently low during precipitation to maximize the amount of product that crashes out of solution.

-

-

Impure Product: If the melting point is broad or lower than the literature value, or if spectroscopic data indicates the presence of impurities:

-

Inefficient Recrystallization: Ensure the minimum amount of hot solvent was used for recrystallization. If the product crystallizes too quickly, impurities can be trapped. Consider a second recrystallization.

-

Presence of Starting Material: If 4-hydroxybenzoic acid is present, it indicates an incomplete reaction.

-

The Role of Phase Transfer Catalysis

For industrial-scale syntheses or for reactions with less soluble reactants, phase transfer catalysis can be a valuable modification to the Williamson ether synthesis.[3][15][16] A phase transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate.[3][16] This can allow for milder reaction conditions and may not require anhydrous solvents.[15][16]

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of 4-butoxybenzoic acid. By carefully controlling the reaction conditions, following a systematic work-up and purification procedure, and verifying the product through appropriate characterization techniques, researchers can consistently obtain a high yield of pure product. The insights and detailed protocol provided in this application note serve as a robust guide for professionals in the fields of chemical research and drug development.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

-